![molecular formula C13H19N3O2 B15056263 2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056263.png)
2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and a pyrido[4,3-d]pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the tetrahydrofuran ring and the pyrido[4,3-d]pyrimidinone core. One common approach is to start with the synthesis of the tetrahydrofuran ring through catalytic hydrogenation of furfural . This is followed by the formation of the pyrido[4,3-d]pyrimidinone core through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of renewable biomass sources rich in cellulose, hemicelluloses, and lignin, such as corncobs or bagasse . These raw materials are processed through acid-catalyzed digestion and catalytic hydrogenation to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuran: An organic compound with a similar tetrahydrofuran ring structure.
Pyrido[4,3-d]pyrimidinone derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its combination of the tetrahydrofuran ring and the pyrido[4,3-d]pyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
2-methyl-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H19N3O2/c1-9-15-12-4-5-14-7-11(12)13(17)16(9)8-10-3-2-6-18-10/h10,14H,2-8H2,1H3 |
Clé InChI |
UBWCTFONKIQWEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(CNCC2)C(=O)N1CC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


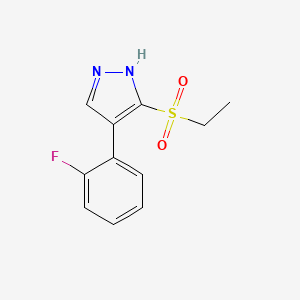
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
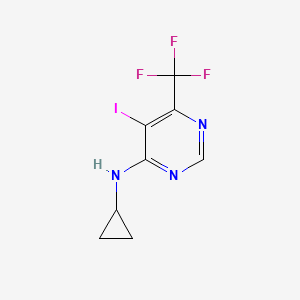
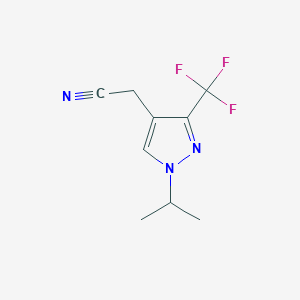
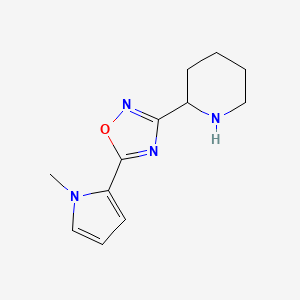
![5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
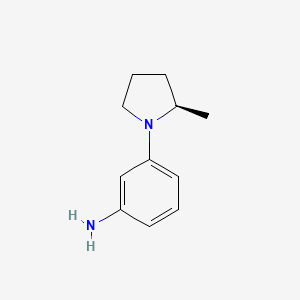
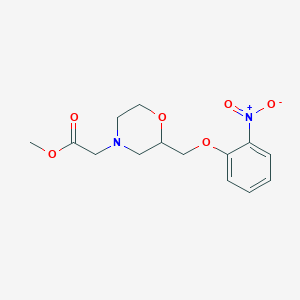
![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
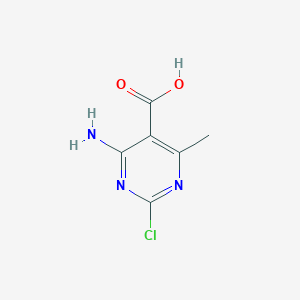
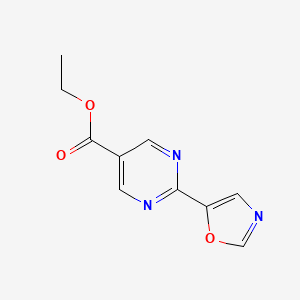
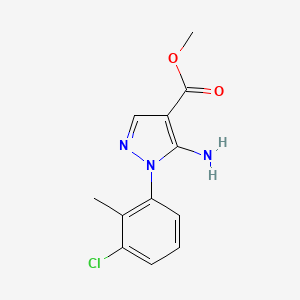
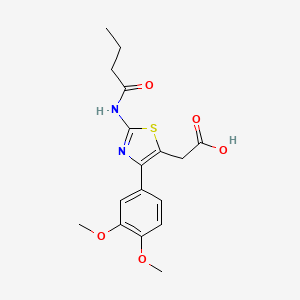
![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)
